molecular formula C13H13ClN2O3S B2911288 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide CAS No. 477305-70-7

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No. B2911288
CAS RN: 477305-70-7
M. Wt: 312.77
InChI Key: NEABUCMGPMDMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide” is an organic compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers . It has been reported as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. Its linear formula is C14H13ClN2O2 and it has a molecular weight of 276.725 .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide, including:
1. Further studies on its mechanism of action and potential side effects.
2. Development of more potent analogs of this compound for use as therapeutic agents.
3. Evaluation of this compound's potential as a treatment for other diseases, such as autoimmune disorders.
4. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effect.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound, or this compound, is a chemical compound that has shown promise for its potential therapeutic applications in cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential side effects, but its low toxicity and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium methoxide. This reaction produces 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)aniline, which is then reacted with benzenesulfonyl chloride in the presence of triethylamine to produce the final product, this compound.

Scientific Research Applications

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Research has shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-9-4-3-5-13(15-9)16-20(17,18)12-8-10(14)6-7-11(12)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEABUCMGPMDMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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